![molecular formula C9H6O3 B115746 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one CAS No. 143873-69-2](/img/structure/B115746.png)
1a,7b-Dihydrooxireno[2,3-c]chromen-2-one
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Description
1a,7b-Dihydrooxireno[2,3-c]chromen-2-one is a chemical compound . Unfortunately, there is not much detailed information available about this compound .
Molecular Structure Analysis
The molecular formula of 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one is C9H6O3 . It has an average mass of 162.142 Da and a monoisotopic mass of 162.031693 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 269.9±29.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.8±3.0 kJ/mol and a flash point of 107.7±18.9 °C .Scientific Research Applications
Green Synthesis Methods
A Green One-Pot Synthesis Approach : Researchers developed an environmentally friendly procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. This method involves a one-pot three-component reaction using Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts, offering advantages such as simplicity, high yields, and easy catalyst recovery (Esmaeilpour et al., 2015).
Innovative Catalysis and Reactions
DABCO-Promoted Synthesis : Another study introduced an efficient route for synthesizing 3-aroyl-4-aryl-2-arylamino-4,6,7,8-tetrahydrochromen-5-ones and pyrano[3,2-c]chromen-5-ones using DABCO under solvent-free conditions. This method emphasizes atom economy and the capability to create multiple bonds and a stereocenter in a single operation (Singh et al., 2012).
Photochemical Activation for Synthesis
Visible Light Promoted Synthesis : A novel approach utilizing visible light for the synthesis of dihydropyrano[2,3-c]chromenes was reported. This method is distinguished by its eco-friendliness, simplicity, and high yield, marking it as a sustainable alternative for catalyzing reactions (Tiwari et al., 2016).
Electrochemical and Spectral Analysis Applications
Electrochemical Analysis : A study on the electrochemical oxidation of a benzofuran derivative highlighted its potential application in sensing technologies, particularly for detecting hydrazine in water samples. This research demonstrates the derivative's catalytic activity and potential for environmental monitoring (Mazloum‐Ardakani & Khoshroo, 2013).
Spectral Analysis and Interaction with Graphene : Another study conducted spectroscopic and quantum mechanical analyses on benzopyran analogues and their self-assemblies with graphene. This research offers insights into the compounds' physicochemical properties and interactions with graphene, suggesting potential applications in materials science and photovoltaic efficiency (Al‐Otaibi et al., 2020).
properties
IUPAC Name |
1a,7b-dihydrooxireno[2,3-c]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9-8-7(12-8)5-3-1-2-4-6(5)11-9/h1-4,7-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDJSRSAEUNWRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932132 |
Source
|
Record name | 1a,7b-Dihydro-2H-oxireno[c][1]benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1a,7b-Dihydrooxireno[2,3-c]chromen-2-one | |
CAS RN |
143873-69-2 |
Source
|
Record name | Coumarin 3,4-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143873692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1a,7b-Dihydro-2H-oxireno[c][1]benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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